molecular formula C10H9N3OS B15156190 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol

Cat. No.: B15156190
M. Wt: 219.27 g/mol
InChI Key: IEIHLMNWAQMJFJ-UHFFFAOYSA-N
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Description

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione is a heterocyclic compound that features a unique combination of a pyridine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different heterocyclic structures.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while substitution reactions can yield a variety of functionalized pyridine derivatives.

Scientific Research Applications

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes or receptors in biological systems . This binding can inhibit the activity of these targets, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

What sets 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione apart is its specific combination of the pyridine and oxadiazole rings, which can confer unique electronic properties and biological activity

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione

InChI

InChI=1S/C10H9N3OS/c15-10-7(2-1-5-11-10)9-12-8(13-14-9)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,15)

InChI Key

IEIHLMNWAQMJFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CNC3=S

Origin of Product

United States

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